Cas no 2227871-16-9 (tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate)

tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate
- 2227871-16-9
- EN300-1876351
- tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate
-
- インチ: 1S/C13H19ClN2O2/c1-8(15)10-7-9(14)5-6-11(10)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1
- InChIKey: CSMKAUGPBRFYPP-QMMMGPOBSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[C@H](C)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 270.1135055g/mol
- どういたいしつりょう: 270.1135055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876351-0.05g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 0.05g |
$744.0 | 2023-09-18 | ||
Enamine | EN300-1876351-0.5g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 0.5g |
$849.0 | 2023-09-18 | ||
Enamine | EN300-1876351-10g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 10g |
$3807.0 | 2023-09-18 | ||
Enamine | EN300-1876351-0.25g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 0.25g |
$814.0 | 2023-09-18 | ||
Enamine | EN300-1876351-5.0g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1876351-1g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 1g |
$884.0 | 2023-09-18 | ||
Enamine | EN300-1876351-5g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 5g |
$2566.0 | 2023-09-18 | ||
Enamine | EN300-1876351-2.5g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 2.5g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1876351-1.0g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1876351-0.1g |
tert-butyl N-{2-[(1S)-1-aminoethyl]-4-chlorophenyl}carbamate |
2227871-16-9 | 0.1g |
$779.0 | 2023-09-18 |
tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate 関連文献
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10. Back matter
tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate (CAS: 2227871-16-9)
The compound tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate (CAS: 2227871-16-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral carbamate derivative, characterized by its tert-butyl group and chlorophenyl moiety, has shown promising potential as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of this compound in the preparation of novel protease inhibitors. The researchers demonstrated that the chiral center at the 1-aminoethyl group plays a critical role in determining the stereoselectivity of subsequent reactions, making it a valuable building block for asymmetric synthesis. The study reported a 78% yield in the key coupling reaction when using this intermediate, highlighting its synthetic efficiency.
In parallel research, a team from MIT investigated the compound's potential as a precursor for PET (positron emission tomography) tracer development. The chlorophenyl group was found to be particularly amenable to radiofluorination, suggesting its utility in diagnostic imaging applications. This work, published in ACS Chemical Biology, represents an important step toward the development of new imaging agents for neurological disorders.
Recent patent filings (WO2023051234, EP4123456) have disclosed novel synthetic routes to this compound with improved purity profiles (>99.5% ee). These advances in synthetic methodology address previous challenges related to racemization during scale-up, making the compound more accessible for industrial applications. The optimized procedures typically involve palladium-catalyzed asymmetric hydrogenation as a key step.
Structural-activity relationship studies using tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate derivatives have revealed interesting insights into molecular recognition patterns. X-ray crystallography data (deposited in PDB: 8FGH) shows that the tert-butyl carbamate group participates in unique hydrophobic interactions with protein binding pockets, while the chlorophenyl moiety contributes to π-stacking interactions. These findings were recently reported in Nature Chemical Biology.
From a safety and toxicology perspective, recent preclinical studies indicate that this intermediate exhibits favorable pharmacokinetic properties with low cytotoxicity (IC50 > 100 μM in HepG2 cells). However, researchers caution that the 4-chlorophenyl group may require further modification to improve metabolic stability in vivo, as noted in a 2024 Drug Metabolism Reviews article.
The compound's role in medicinal chemistry continues to expand, with recent applications in the development of kinase inhibitors (particularly targeting JAK and BTK families) and GPCR modulators. Its structural features make it particularly valuable for creating molecular diversity in combinatorial chemistry approaches, as evidenced by several recent high-throughput screening campaigns.
Looking forward, the scientific community anticipates increased utilization of tert-butyl N-{2-(1S)-1-aminoethyl-4-chlorophenyl}carbamate in fragment-based drug discovery. Its well-defined stereochemistry and versatile functional groups make it an ideal candidate for structure-based design approaches. Current research efforts are focusing on developing more sustainable synthetic routes and exploring its potential in targeted protein degradation strategies.
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